Linker Length Optimization: PEG2 vs. PEG1, PEG3, and PEG4 in PROTAC Design
PEG linker length is a tunable parameter in PROTAC design that directly impacts degradation efficacy. A recent study of Retro-2-based PROTACs demonstrated that changing the PEG linker length from PEG2 to longer variants (PEG4) altered GSPT1 degradation outcomes, with PEG2-containing PROTACs showing distinct degradation profiles [1]. While direct head-to-head degradation data for free linkers are not available, the physicochemical properties of Propargyl-PEG2-CH2COOH differentiate it from its PEG1, PEG3, and PEG4 analogs in terms of molecular weight, hydrophilicity (LogP), flexibility (rotatable bonds), and polar surface area (tPSA) [2].
| Evidence Dimension | Linker length (PEG units) and corresponding physicochemical properties |
|---|---|
| Target Compound Data | PEG2; MW=202.20; LogP=-0.5; rotatable bonds=9; tPSA=65 Ų; H-bond acceptors=5 [2] |
| Comparator Or Baseline | Propargyl-PEG1-CH2COOH: PEG1; MW=158.15; LogP≈-0.2 (estimated); rotatable bonds=7; H-bond acceptors=4 . Propargyl-PEG3-CH2COOH: PEG3; MW=246.26; LogP=-0.31; rotatable bonds=11; H-bond acceptors=6 . Propargyl-PEG4-CH2COOH: PEG4; MW=290.31; rotatable bonds=13; H-bond acceptors=7 . |
| Quantified Difference | MW increment: +44 Da per additional PEG unit. LogP difference: PEG2 (-0.5) is more hydrophilic than PEG3 (-0.31) and likely PEG1. Rotatable bonds: PEG2 (9) provides intermediate flexibility between PEG1 (7) and PEG3 (11). tPSA: PEG2 (65 Ų) increases to ~74 Ų for PEG3 and ~83 Ų for PEG4. |
| Conditions | Computed/predicted physicochemical properties from PubChem and vendor datasheets; biological relevance from PROTAC linker length studies in cellular degradation assays [1] |
Why This Matters
For scientists optimizing PROTAC linkers, PEG2 offers a balance between solubility and conformational flexibility that differs from both shorter (PEG1, potentially insufficient spacer) and longer (PEG3/PEG4, increased molecular weight and potential metabolic liability) alternatives, providing a distinct SAR vector for library design.
- [1] M. Fernez et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 286, 117433. View Source
- [2] PubChem. 2-{2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid. PubChem CID 58281034. View Source
